1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes
Reduction: Formation of corresponding alcohols
Substitution: Formation of substituted aromatic compounds
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.
Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.
Inducing apoptosis: In cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a similar structure but without the methoxy and hydroxy groups.
Flavonoids: A class of compounds with similar biological activities but different structural features.
Curcumin: A compound with similar antioxidant and anti-inflammatory properties but a different chemical structure.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-one is unique due to the presence of both methoxy and hydroxy functional groups, which enhance its chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-hydroxyanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO4/c1-21-16-8-3-12(11-17(16)22-2)15(20)9-10-18-13-4-6-14(19)7-5-13/h3-11,18-19H,1-2H3 |
InChI Key |
YJOFVKGINLOQRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)O)OC |
Origin of Product |
United States |
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